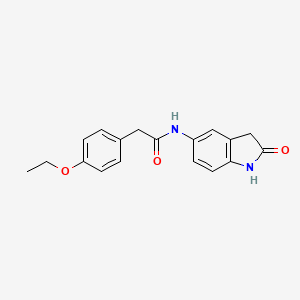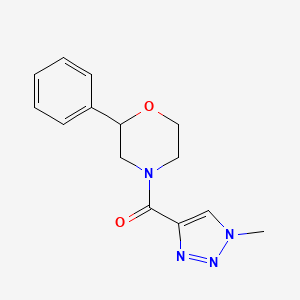
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . Morpholines are organic chemical compounds that have a ring structure consisting of six members, four carbon atoms and one oxygen atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Morpholine is a heterocycle that features a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring structure . Morpholines can act as a base, forming salts upon reaction with acids .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, closely related to the requested compound, was synthesized and characterized, indicating its potential for various chemical syntheses and structural analyses (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles, structurally similar to the requested compound, demonstrated high antimicrobial activity. This suggests potential applications of similar compounds in antimicrobial research (Sunitha et al., 2017).
Catalyst-Free Synthesis
- A related compound, involving a 1,2,4-triazole group, was synthesized under catalyst- and solvent-free conditions, showcasing an efficient approach to synthesizing triazole derivatives (Moreno-Fuquen et al., 2019).
Antibacterial Activity
- Triazole analogues, including compounds structurally related to the requested chemical, exhibited significant antibacterial activity, indicating the potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Activity
- A series of triazole hybrids were synthesized and screened for anticancer activity, suggesting the potential of triazole derivatives in cancer treatment research (Battula et al., 2017).
In Silico Drug-Likeness
- Triazole derivatives were analyzed for drug-likeness properties using in silico methods, indicating their potential as drug candidates (Pandya et al., 2019).
Liquid Crystal Properties
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, related to the requested chemical, displayed liquid crystal behaviors, which is significant for materials science research (Zhao et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVMJCHBSXNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
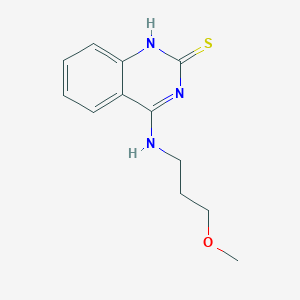
![2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2809058.png)

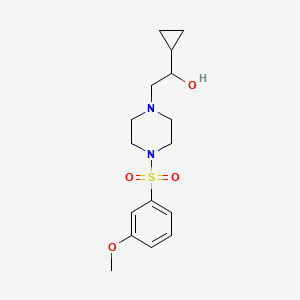

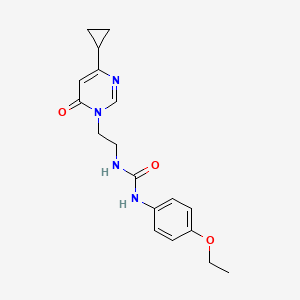
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2809066.png)


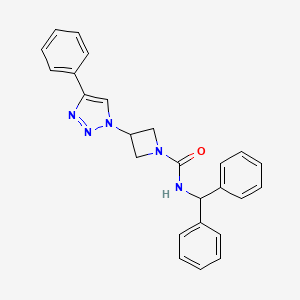
![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)

